molecular formula C8H15N3O B12630165 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine

Cat. No.: B12630165
M. Wt: 169.22 g/mol
InChI Key: YLBQELHUNTZIOY-UHFFFAOYSA-N
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Description

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine is a chemical compound with the molecular formula C8H16ClN3O It is known for its unique structure, which includes a pyrrolidine ring substituted with an isopropyl group, an oxo group, and a carboxamidine group

Preparation Methods

The synthesis of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine typically involves the following steps:

Chemical Reactions Analysis

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents.

Scientific Research Applications

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways: The compound can influence cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carboximidamide

InChI

InChI=1S/C8H15N3O/c1-5(2)11-4-6(8(9)10)3-7(11)12/h5-6H,3-4H2,1-2H3,(H3,9,10)

InChI Key

YLBQELHUNTZIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CC1=O)C(=N)N

Origin of Product

United States

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